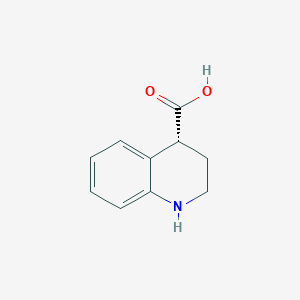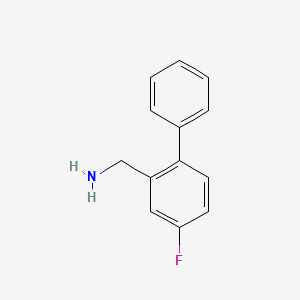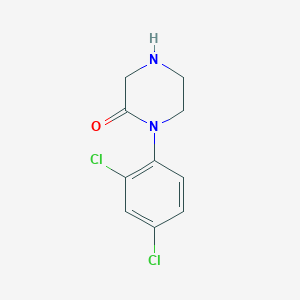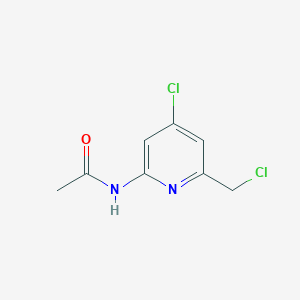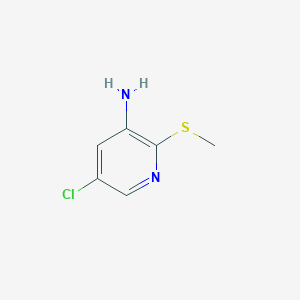
5-Chloro-2-(methylthio)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylsulfanyl-pyridin-3-ylamine is a heterocyclic compound with a pyridine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylsulfanyl-pyridin-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Amination: The amine group is introduced through amination reactions, often using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for 5-chloro-2-methylsulfanyl-pyridin-3-ylamine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylsulfanyl-pyridin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ammonia, thiols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-methylsulfanyl-pyridin-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methylsulfanyl-pyridin-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-pyridin-3-ylamine: Similar structure with a methoxy group instead of a methylsulfanyl group.
5-Chloro-3-pyridinyl 2-(methylsulfanyl)-4-pyrimidinyl ether: Contains a pyrimidine ring in addition to the pyridine ring.
Uniqueness
5-Chloro-2-methylsulfanyl-pyridin-3-ylamine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
886373-90-6 |
|---|---|
Molecular Formula |
C6H7ClN2S |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C6H7ClN2S/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 |
InChI Key |
RRQAEEGTIMFCFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


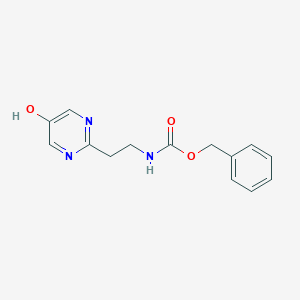
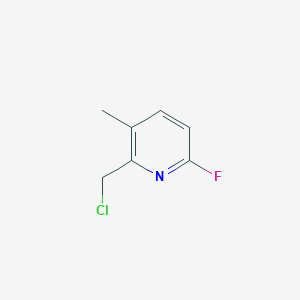
![2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B14860092.png)
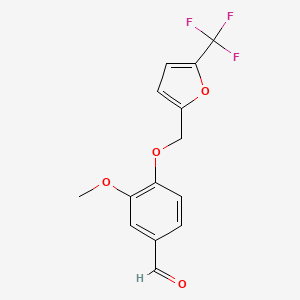
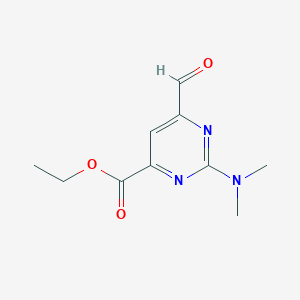
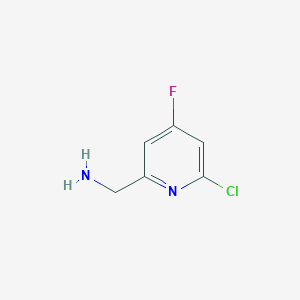
![1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione](/img/structure/B14860143.png)
